1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine 1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC8522666
InChI: InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-15(17)20-8-10-21(11-9-20)18(23)13-6-7-14(19)16(12-13)22(24)25/h2-7,12H,8-11H2,1H3
SMILES:
Molecular Formula: C18H18ClN3O4
Molecular Weight: 375.8 g/mol

1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine

CAS No.:

Cat. No.: VC8522666

Molecular Formula: C18H18ClN3O4

Molecular Weight: 375.8 g/mol

* For research use only. Not for human or veterinary use.

1-(4-chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine -

Specification

Molecular Formula C18H18ClN3O4
Molecular Weight 375.8 g/mol
IUPAC Name (4-chloro-3-nitrophenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Standard InChI InChI=1S/C18H18ClN3O4/c1-26-17-5-3-2-4-15(17)20-8-10-21(11-9-20)18(23)13-6-7-14(19)16(12-13)22(24)25/h2-7,12H,8-11H2,1H3
Standard InChI Key LJKNSKVLUIYTEJ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1-(4-Chloro-3-nitrobenzoyl)-4-(2-methoxyphenyl)piperazine (C₁₈H₁₈ClN₃O₄) features a central piperazine ring substituted at the 1-position with a 4-chloro-3-nitrobenzoyl moiety and at the 4-position with a 2-methoxyphenyl group (Fig. 1). The benzoyl group introduces strong electron-withdrawing effects via the nitro (-NO₂) and chloro (-Cl) substituents at the 3- and 4-positions, respectively, while the methoxy (-OCH₃) group on the phenyl ring donates electron density through resonance. This electronic asymmetry likely influences the compound’s reactivity, solubility, and intermolecular interactions.

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular formulaC₁₈H₁₈ClN₃O₄
Molecular weight375.8 g/mol
IUPAC name[4-(2-methoxyphenyl)piperazin-1-yl]-(4-chloro-3-nitrophenyl)methanone
Synthetic methodCarbodiimide-mediated condensation

Conformational Analysis

Synthesis and Purification

Reaction Methodology

The synthesis follows a two-step protocol adapted from established procedures for N-acylated piperazines (Fig. 2) :

  • Activation of the carboxylic acid: 4-Chloro-3-nitrobenzoic acid is treated with a carbodiimide coupling agent (e.g., EDC or DCC) and hydroxybenzotriazole (HOBt) in methanol or DMF to form the reactive O-acylisourea intermediate.

  • Nucleophilic acyl substitution: N-(2-methoxyphenyl)piperazine reacts with the activated acid, yielding the target compound after purification.

Table 2: Representative Synthetic Conditions

ParameterDetailSource
Coupling agent1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
SolventMethanol/DMF mixture
TemperatureAmbient to 323 K
WorkupExtraction with ethyl acetate, sequential washing with HCl, NaHCO₃, and brine
CrystallizationSlow evaporation from ethyl acetate/methanol

Crystallographic Considerations

While single-crystal X-ray data for the title compound remain unpublished, studies on structurally similar molecules reveal key packing motifs. For example, 1-(3,5-dinitrobenzoyl)-4-(2-methoxyphenyl)piperazine forms π-stacked sheets via interactions between nitrobenzene and methoxybenzene rings, with centroid separations of 3.84–3.92 Å . These interactions, absent of classical hydrogen bonds, dominate the solid-state architecture and likely contribute to the compound’s thermal stability and melting behavior (m.p. ≈ 390–392 K in analogues) .

Physicochemical Properties

Solubility and Stability

The compound’s solubility profile is dictated by its aromatic substituents. The nitro and chloro groups enhance lipophilicity, rendering it poorly soluble in aqueous media but soluble in polar aprotic solvents like DMF and dimethyl sulfoxide (DMSO). Stability under acidic and basic conditions remains uncharacterized, though the electron-deficient benzoyl group may confer susceptibility to nucleophilic attack at the carbonyl carbon.

Spectroscopic Characterization

Key spectral features inferred from analogous compounds include:

  • IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch), ~1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

  • ¹H NMR: Distinct signals for piperazine protons (δ 2.5–3.5 ppm), methoxy group (δ ~3.8 ppm), and aromatic protons split by substituent effects.

  • MS: Molecular ion peak at m/z 375.8 ([M]⁺), with fragmentation patterns reflecting cleavage of the piperazine ring and nitro group loss.

Research Applications and Future Directions

Materials Science Applications

The π-stacking propensity observed in analogues suggests utility in organic semiconductors or crystal engineering. Functionalization of the methoxy group could modulate intermolecular interactions, enabling the design of tailored supramolecular assemblies .

Medicinal Chemistry Opportunities

Strategic modifications to the benzoyl and phenyl substituents may optimize target affinity and selectivity. For example:

  • Replacing the nitro group with sulfonamide or carboxylate moieties to enhance solubility.

  • Introducing fluorinated analogues to improve metabolic stability.

Table 3: Proposed Derivative Strategies

Modification SiteObjective
3-Nitro groupReduce toxicity via bioisosteric replacement
4-Chloro substituentExplore halogen bonding in target recognition
Piperazine nitrogenIntroduce alkyl groups to modulate basicity

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